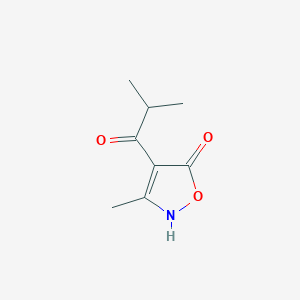
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is a chemical compound with the molecular formula C10H13NO3. It is also known as Leucine Oxazolone, and it is a derivative of leucine, which is an essential amino acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food technology.
作用机制
The mechanism of action of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
生化和生理效应
Studies have shown that 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One advantage of using 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one in lab experiments is its ability to form stable complexes with certain drugs, making it a potential drug delivery system. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments.
未来方向
There are several potential future directions for research on 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one. One area of interest is its potential use as a drug delivery system for certain drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and food technology. Further research is also needed to determine the safety and toxicity of this compound.
合成方法
The synthesis of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one involves the reaction of leucine with ethyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
科学研究应用
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.
属性
IUPAC Name |
3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7(10)6-5(3)9-12-8(6)11/h4,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMTBYUPCMXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methylisoxazol-4-yl)-2-methylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
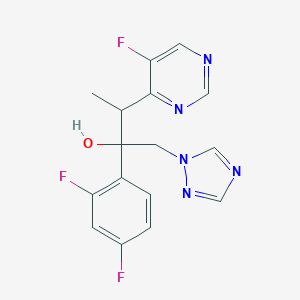
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
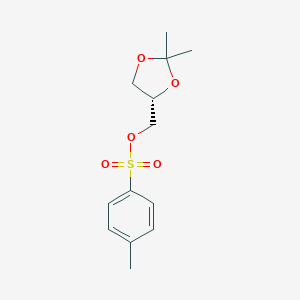


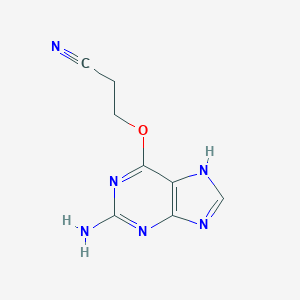


![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
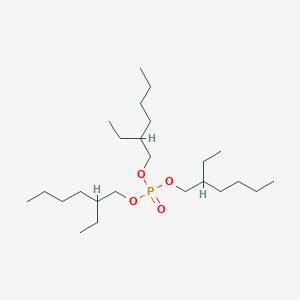
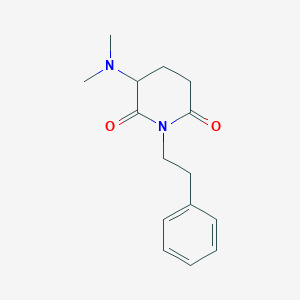
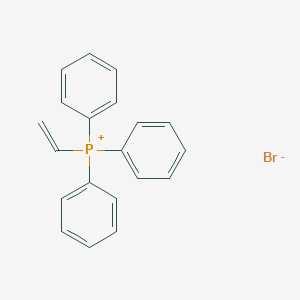
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)